5-Isopropoxy-2-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-nitro-5-propan-2-yloxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVBULCXIBJLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 5 Isopropoxy 2 Nitrophenol
High-Resolution Vibrational Spectroscopy Investigations
Raman Spectroscopy for Isomeric Differentiation and Conformational Analysis
Raman spectroscopy serves as a powerful, non-invasive tool for differentiating between isomers of nitrophenol in both solid and liquid phases due to the unique vibrational fingerprint of each molecule. spectroscopyonline.com The technique can distinguish o-, m-, and p-nitrophenol based on their characteristic Raman peaks. spectroscopyonline.com For instance, in the solid phase, o-nitrophenol exhibits distinct peaks at 1134 and 1232 cm⁻¹, while m-nitrophenol shows peaks at 1268 and 1343 cm⁻¹, and p-nitrophenol at 1167, 1279, 1333, and 1430 cm⁻¹. spectroscopyonline.com These differences arise from the varied vibrational modes of C-H deformation and the asymmetric and symmetric stretching of the nitro group, influenced by the substituent's position. spectroscopyonline.com
The utility of Raman spectroscopy extends to the conformational analysis of flexible molecules. nih.gov For molecules with multiple conformations, jet-cooling can simplify complex spectra by favoring the lowest energy conformer, though some isomeric forms may persist. nih.gov The precise analysis of peak intensities, rather than just integrated intensities, allows for a more quantitative assessment of conformational populations. nih.gov Micro-Raman spectroscopy, with its high spatial resolution, can even be used to study isomeric segregation in thin films, providing insights into the crystalline order and domain purity of different isomers. d-nb.info
Interactive Table: Characteristic Raman Peaks for Nitrophenol Isomers (Solid Phase)
| Isomer | Raman Peak (cm⁻¹) | Vibrational Assignment |
| o-nitrophenol | 1134 | C-H deformation |
| 1232 | C-H deformation | |
| m-nitrophenol | 1268 | C-H deformation |
| 1343 | Asymmetric NO₂ stretch | |
| p-nitrophenol | 1167 | C-H deformation |
| 1279 | C-H deformation | |
| 1333 | Asymmetric NO₂ stretch | |
| 1430 | Symmetric NO₂ stretch |
Infrared Spectroscopy for Intermolecular Interaction Characterization
Infrared (IR) spectroscopy is a crucial technique for characterizing intermolecular interactions, particularly hydrogen bonding. rsc.org By analyzing the shifts in vibrational frequencies, such as the O-H stretching band, the formation and strength of hydrogen bonds can be determined. rsc.orgresearchgate.net In the case of nitrophenols, the presence of both a hydroxyl (donor) and a nitro (acceptor) group allows for the formation of intra- and intermolecular hydrogen bonds.
The adsorption of nitrophenol isomers onto various materials can be monitored using FTIR spectroscopy to understand the nature of the surface interactions. researchgate.net For example, the significant adsorption affinity of aminopropyl-modified MCM-48 for nitrophenols is attributed to the hydrogen bonding between the phenolic hydroxyl group and the amino groups on the adsorbent surface. researchgate.net Quantitative analysis of IR spectra, often involving the deconvolution of overlapping bands, can provide stoichiometric information about competing hydrogen bond formations in mixtures. rsc.org This level of detail is essential for understanding how intermolecular interactions influence the properties and behavior of materials. rsc.org
Electronic Spectroscopy and Photophysical Properties
Ultrafast Electronic Spectroscopy for Excited-State Dynamics
Ultrafast spectroscopic techniques, such as femtosecond transient absorption (fs-TA) spectroscopy, are indispensable for investigating the intricate excited-state dynamics of molecules like nitrophenols. mdpi.comacs.org These methods allow for the real-time observation of processes that occur on picosecond and femtosecond timescales, including internal conversion, intersystem crossing, and excited-state intramolecular proton transfer (ESIPT). researchgate.netriken.jp
For nitrophenols, excitation to higher electronic states can trigger a cascade of relaxation events. mdpi.com The specific pathways are highly dependent on factors such as the position of the nitro substituent, the protonation state of the phenol (B47542), the solvent environment, and the excitation wavelength. mdpi.com For instance, o-nitrophenol is known to undergo ultrafast ESIPT, a process facilitated by the intramolecular hydrogen bond between the hydroxyl and nitro groups. researchgate.net The study of these dynamics is critical for understanding the photochemistry and potential environmental fate of such compounds. mdpi.com
Influence of Substituents on Electronic Transitions
The electronic transitions of a molecule are significantly influenced by the nature and position of its substituents. In nitrophenols, the strong electron-withdrawing nitro group and the electron-donating hydroxyl and isopropoxy groups play a crucial role in determining the energy and intensity of UV-Visible absorption bands.
The position of the nitro group relative to the hydroxyl group affects the degree of intramolecular charge transfer (CT) character in the electronic transitions. mdpi.com The meta-substituted isomer, for example, often exhibits the strongest CT character. mdpi.com Substituent effects can be systematically studied by comparing the spectra of a series of related compounds. These effects are often quantified using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants. researchgate.net Understanding these relationships is fundamental to the rational design of molecules with specific optical properties.
Solvatochromic Effects on Spectral Signatures
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule. nih.gov The polarity of the solvent, its ability to form hydrogen bonds, and its refractive index can all influence the position, shape, and intensity of absorption and emission bands. nih.govethernet.edu.et
For nitrophenols, which possess both hydrogen bond donating and accepting groups, solvent effects can be particularly pronounced. researchgate.net The interaction with protic solvents, like methanol (B129727), will differ significantly from that with aprotic solvents, like acetonitrile. nih.govresearchgate.net These interactions can affect the energy gap between the ground and excited states, leading to shifts in the spectral bands. nih.gov The study of solvatochromic effects provides valuable insights into the nature of the electronic states and the intermolecular forces at play. nih.govresearchgate.net
Solid-State Structural Analysis and Crystal Engineering
The solid-state arrangement of molecules is crucial for understanding a compound's physical properties, such as its melting point, solubility, and stability. Crystal engineering, a subfield of materials science, focuses on designing and synthesizing solid-state structures with desired properties, which heavily relies on a detailed understanding of intermolecular interactions.
X-ray Crystallography for Molecular Conformation and Crystal Packing
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would reveal the exact conformation of the 5-Isopropoxy-2-nitrophenol molecule in the solid state, including the planarity of the benzene (B151609) ring, the orientation of the isopropoxy and nitro functional groups relative to the ring, and all bond lengths and angles.
Furthermore, the crystallographic data would elucidate the crystal packing, which is how individual molecules are arranged in the crystal lattice. This includes determining the crystal system, space group, and unit cell dimensions.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₉H₁₁NO₄ |
| Formula Weight | 197.19 g/mol |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks
Hydrogen bonding is a critical directional interaction that significantly influences the structure and properties of nitrophenols. In this compound, an intramolecular hydrogen bond is expected to form between the hydroxyl group (-OH) and an oxygen atom of the adjacent nitro group (-NO₂). This interaction would lead to the formation of a stable six-membered ring, a common feature in ortho-nitrophenols.
In addition to this intramolecular interaction, intermolecular hydrogen bonds could also be present, linking neighboring molecules to form more complex networks. A detailed analysis of the crystal structure would provide precise information on the geometry of these hydrogen bonds, including donor-acceptor distances and angles.
Table 2: Hypothetical Hydrogen Bond Geometry for this compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| O-H···O (intramolecular) | Data not available | Data not available | Data not available | Data not available |
| Intermolecular contacts | Data not available | Data not available | Data not available | Data not available |
Hirshfeld Surface Analysis for Intermolecular Interaction Contributions
For this compound, this analysis would quantify the contributions of various interactions, such as H···H, O···H, C···H, and potentially π-π stacking interactions between the aromatic rings.
Table 3: Hypothetical Hirshfeld Surface Interaction Contributions for this compound
| Interaction Type | Contribution (%) |
| H···H | Data not available |
| O···H / H···O | Data not available |
| C···H / H···C | Data not available |
| C···C | Data not available |
| N···H / H···N | Data not available |
| O···O | Data not available |
| Other | Data not available |
Computational and Theoretical Chemistry Insights into 5 Isopropoxy 2 Nitrophenol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules. acs.orgnih.gov These computational methods allow for the detailed investigation of electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) for Ground State Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. google.comnsf.gov This optimization is achieved by finding the lowest energy conformation on the potential energy surface. For this process, a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), are commonly employed to approximate the complex interactions between electrons. google.comepjap.org
The optimization process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles. For the aromatic ring in a nitrophenol derivative, the C-C bond lengths are typically in the range of 1.38-1.39 Å. researchgate.net However, the presence of substituents like the nitro (–NO2), hydroxyl (–OH), and isopropoxy (–OCH(CH3)2) groups can cause slight distortions in the benzene (B151609) ring from a perfect hexagonal geometry. niscpr.res.in For instance, studies on related molecules show that bond angles at the point of substitution can deviate from the ideal 120°. niscpr.res.in An intramolecular hydrogen bond between the phenolic hydrogen and an oxygen of the ortho-nitro group is a critical structural feature in 2-nitrophenol (B165410) derivatives, which significantly influences their conformation and properties. nih.govacs.org
Table 1: Representative Optimized Geometrical Parameters for a Nitrophenol Structure Note: This data is illustrative, based on calculations for similar nitrophenol compounds, and does not represent experimentally verified values for 5-Isopropoxy-2-nitrophenol.
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | C-C (aromatic) | 1.38 - 1.40 Å |
| C-N (nitro) | ~1.47 Å | |
| N-O (nitro) | ~1.23 Å | |
| C-O (hydroxyl) | ~1.35 Å | |
| O-H (hydroxyl) | ~0.97 Å | |
| C-O (isopropoxy) | ~1.37 Å | |
| Bond Angle | C-C-N | ~119° |
| C-N-O | ~118° | |
| C-C-O (hydroxyl) | ~121° |
HOMO-LUMO Gap Analysis and Electron Transfer Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's electronic properties and reactivity. upb.rothaiscience.info The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to understanding charge transfer within the molecule. thaiscience.infonih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. upb.ro For nitrophenols, the HOMO is typically localized over the phenol (B47542) ring and the hydroxyl group, while the LUMO is concentrated on the nitro group and the ring. researchgate.netresearchgate.net This distribution facilitates an intramolecular charge transfer from the phenoxy moiety to the nitro group upon electronic excitation. The energy gap for nitrophenol derivatives is often calculated to be around 3.7 to 4.0 eV. epjap.orgresearchgate.net
Table 2: Frontier Orbital Energies and Related Properties Note: These values are representative for nitrophenol systems and are for illustrative purposes.
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -3.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.7 to 4.0 |
| Ionization Potential (I) | ≈ -EHOMO | 6.5 to 7.0 |
Electrostatic Potential Mapping and Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.govimist.ma It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Red areas signify negative potential, indicating electron-rich regions that are susceptible to electrophilic attack. Blue areas represent positive potential, indicating electron-poor regions prone to nucleophilic attack. chemmethod.comresearchgate.net
In a molecule like this compound, the MEP map would show a strong negative potential (red) around the oxygen atoms of the nitro group, highlighting their role as a primary site for electrophilic interactions. imist.ma The hydrogen of the hydroxyl group would exhibit a positive potential (blue), marking it as a site for nucleophilic interaction. The aromatic ring typically shows a gradient of potential, influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and isopropoxy groups.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are also employed to simulate and interpret various types of spectra, providing valuable insights that complement experimental findings. nih.govnih.gov
Simulated Vibrational (IR, Raman) Spectra for Band Assignment
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrations. longdom.orgmdpi.com DFT calculations can predict the frequencies of these vibrations, which, after scaling to correct for computational approximations and anharmonicity, show good agreement with experimental spectra. nih.govlongdom.org This correlation allows for the precise assignment of observed spectral bands to specific molecular motions, such as stretching, bending, and wagging of bonds. nepjol.info
For this compound, key vibrational modes would include the O-H stretch of the hydroxyl group (typically around 3200-3600 cm⁻¹, influenced by hydrogen bonding), the asymmetric and symmetric stretches of the NO2 group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), C-H stretches of the aromatic ring and isopropoxy group, and various C-C and C-O stretching modes within the molecule. niscpr.res.inresearchgate.net
Table 3: Representative Calculated Vibrational Frequencies for a Nitrophenol Derivative Note: This table illustrates typical assignments and is not specific to this compound.
| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| O-H stretch | ~3300 | Stretching of the hydroxyl group, often broadened by H-bonding |
| C-H stretch (aromatic) | 3050 - 3150 | Stretching of C-H bonds on the benzene ring |
| C-H stretch (aliphatic) | 2900 - 3000 | Stretching of C-H bonds in the isopropoxy group |
| NO₂ asymmetric stretch | ~1530 | Asymmetric stretching of the nitro group |
| C-C stretch (aromatic) | 1450 - 1600 | In-plane stretching of the benzene ring carbons |
| NO₂ symmetric stretch | ~1340 | Symmetric stretching of the nitro group |
| C-O stretch (hydroxyl) | ~1250 | Stretching of the C-O bond of the phenol |
Electronic Absorption (UV-Vis) Spectra and Transition Characterization
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. rsc.orgchemrxiv.orgrsc.org It calculates the energies of electronic transitions from the ground state to various excited states. These transitions appear as absorption bands in the UV-Vis spectrum. nih.govresearchgate.net For nitrophenols, the absorption spectra typically show distinct bands in the 200–400 nm range. rsc.org
Calculations for related nitrophenols reveal that the lower energy absorption band (around 350 nm) is primarily due to an n → π* transition with significant intramolecular charge-transfer character, from the hydroxyl and alkoxide groups to the nitro group. nih.gov Higher energy bands in the UV region correspond to π → π* transitions within the aromatic system. rsc.orgacs.org The solvent environment can influence the position of these absorption peaks, a phenomenon that can also be modeled computationally. rsc.org
Table 4: Simulated UV-Vis Absorption Data for a Representative Nitrophenol Note: This data is illustrative, based on TD-DFT calculations for similar compounds.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Transition Character |
|---|---|---|
| ~350 | ~0.25 | HOMO → LUMO (n → π*, Charge Transfer) |
| ~275 | ~0.15 | HOMO-1 → LUMO (π → π*) |
Mechanistic Pathways and Energetics of Key Reactions
A thorough exploration of the mechanistic pathways for reactions involving this compound, including the energetics of these transformations, requires specific computational studies. Such studies would typically involve mapping the potential energy surface to identify reaction coordinates and calculate activation energies. In the absence of published research on this specific molecule, no data can be presented.
Computational Modeling of Proposed Reaction Intermediates
The identification and characterization of reaction intermediates are crucial for understanding a chemical process. This is typically achieved through computational modeling that calculates the geometries and energies of these transient species. Without specific studies on this compound, any discussion of its reaction intermediates would be purely speculative and fall outside the required scope of this article.
Transition State Theory for Reaction Rate Prediction
Transition state theory is a fundamental concept used to predict the rates of chemical reactions. researchgate.netnih.gov Applying this theory to this compound would necessitate the computational determination of the structure and energy of the relevant transition states. As no such calculations have been reported in the available literature, no quantitative predictions or detailed analyses of reaction rates can be provided.
Conformational Analysis and Rotational Barriers
The conformational landscape of a molecule, including the energy barriers to rotation around its single bonds, dictates its three-dimensional structure and can influence its reactivity. A conformational analysis of this compound would involve computational methods to identify stable conformers and the transition states connecting them. Due to the lack of specific research, no data on the rotational barriers or preferred conformations of this compound can be reported.
To facilitate the generation of the requested article, specific computational chemistry research, including DFT calculations or molecular dynamics simulations focused on this compound, would be necessary. Such studies would need to explicitly detail the reaction intermediates, transition states, and the conformational profile of the molecule.
Chemical Reactivity and Mechanistic Investigations of 5 Isopropoxy 2 Nitrophenol
Reactivity of the Nitro Group
The nitro group is a dominant feature of the molecule, strongly influencing its electronic properties and serving as a key site for chemical reactions.
The electron-deficient nitro group is susceptible to reduction by various chemical and catalytic methods. The transformation of the nitro group into an amino group is a fundamental reaction in synthetic chemistry, yielding 2-amino-5-isopropoxyphenol. The choice of reducing agent and reaction conditions can be tailored to achieve this transformation. Common reduction pathways include catalytic hydrogenation using hydrogen gas with a metal catalyst (e.g., Palladium on carbon), or chemical reduction using metals in acidic media (e.g., tin or iron in hydrochloric acid).
Selective reduction is also possible under specific conditions. For instance, in related dinitrophenol compounds, the nitro group at the 2-position can be selectively reduced. A patented method for the reduction of 2,4-dinitrophenols utilizes an alkali metal sulfide, such as sodium disulfide, in an aqueous solution to selectively reduce the nitro group at the 2-position to an amino group. google.com This suggests a potential pathway for the specific reduction of 5-Isopropoxy-2-nitrophenol.
| Reagent(s) | Typical Product | General Reaction Conditions |
|---|---|---|
| H₂, Pd/C | Primary Amine (2-amino-5-isopropoxyphenol) | Pressurized hydrogen gas, room or elevated temperature |
| Sn / HCl or Fe / HCl | Primary Amine (2-amino-5-isopropoxyphenol) | Acidic aqueous solution, heating |
| Sodium Disulfide (Na₂S₂) | Primary Amine (2-amino-5-isopropoxyphenol) | Aqueous solution, controlled temperature. google.com |
The nitro group is a powerful electron-withdrawing substituent, significantly decreasing the electron density of the aromatic ring. This effect deactivates the ring towards electrophilic aromatic substitution (EAS) reactions. lumenlearning.com Compared to benzene (B151609), the rate of electrophilic attack on a nitro-substituted ring is substantially slower. lumenlearning.com
Conversely, this electron deficiency makes the aromatic ring susceptible to Nucleophilic Aromatic Substitution (NAS) . masterorganicchemistry.comlibretexts.org For NAS to occur, a good leaving group must be present on the ring, and the ring must be activated by strong electron-withdrawing groups, particularly those located at the ortho or para positions relative to the leaving group. masterorganicchemistry.comlibretexts.org In the case of this compound, the nitro group at position 2 would strongly activate positions 1 (the carbon bearing the hydroxyl group) and 3 for nucleophilic attack. The reaction proceeds through a stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized onto the electronegative oxygen atoms of the nitro group, which provides significant stabilization and facilitates the reaction. masterorganicchemistry.com
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is another key reactive site, participating in acid-base reactions and influencing the substitution pattern of the aromatic ring.
The proton of the phenolic hydroxyl group is acidic. The acidity of this proton in this compound is influenced by all substituents on the ring. The nitro group at the ortho position significantly increases the acidity compared to phenol (B47542) itself. This is due to its strong electron-withdrawing inductive (-I) and mesomeric (-M) effects, which stabilize the resulting phenoxide anion by delocalizing the negative charge. quora.comquora.com The isopropoxy group at the para position has an electron-donating effect, which would typically decrease acidity, but the acid-strengthening effect of the ortho-nitro group is generally dominant.
A notable feature of 2-nitrophenols is the formation of an intramolecular hydrogen bond between the phenolic proton and an oxygen atom of the adjacent nitro group. quora.com This interaction stabilizes the proton, which can make the compound slightly less acidic than its para-nitrophenol isomer, where such intramolecular bonding is not possible. quora.comquora.com Furthermore, nitrophenols are known to exhibit excited-state intramolecular proton transfer (ESIPT), a process where the proton moves from the hydroxyl group to the nitro group upon photoexcitation. acs.orgillinois.edu
| Compound | Approximate pKa | Key Influencing Factors |
|---|---|---|
| Phenol | 9.99 | Baseline acidity. researchgate.net |
| p-Nitrophenol | 7.15 | Strong -I, -M effect of para-NO₂ group stabilizes phenoxide. quora.com |
| o-Nitrophenol | 7.23 | Strong -I, -M effect of ortho-NO₂ group, slightly offset by intramolecular H-bonding. quora.comquora.com |
| This compound | Estimated > 7.23 | Electron-donating isopropoxy group at para-position slightly reduces acidity compared to o-nitrophenol. |
As a nucleophile, the phenol can be deprotonated by a base to form the corresponding phenoxide ion. This phenoxide is a much stronger nucleophile than the neutral phenol and can participate in reactions such as the Williamson ether synthesis, where it attacks an alkyl halide to form a new ether.
Transformations Involving the Isopropoxy Ether Linkage
The isopropoxy group is an aryl ether linkage, which is generally stable under many reaction conditions. Cleavage of this C-O bond requires harsh conditions. The typical method for cleaving aryl ethers is treatment with a strong acid, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI), at elevated temperatures. This reaction would proceed via protonation of the ether oxygen followed by nucleophilic attack by the halide ion on the isopropyl group, likely through an Sₙ1 or Sₙ2 mechanism. The products of such a cleavage would be 5-hydroxy-2-nitrophenol and an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane).
Cleavage Mechanisms of Alkyl Aryl Ethers
The cleavage of the carbon-oxygen bond in ethers, particularly alkyl aryl ethers like this compound, is a reaction of significant interest. This process typically requires harsh conditions, involving strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), as ethers are generally unreactive towards most bases, nucleophiles, and dilute acids. byjus.comlibretexts.org The mechanism of this cleavage can proceed via either an S_N_1 or S_N_2 pathway, largely dependent on the structure of the alkyl group. libretexts.orgmasterorganicchemistry.com
The initial and universal step in the acid-catalyzed cleavage of an ether is the protonation of the ether's oxygen atom by the strong acid. byjus.commasterorganicchemistry.com This converts the alkoxy group into a much better leaving group (an alcohol). In the case of this compound, the protonated ether is an oxonium ion intermediate.
Following protonation, the pathway diverges based on the nature of the substituents. For ethers with primary alkyl groups, the reaction proceeds via an S_N_2 mechanism, where a halide ion (I⁻ or Br⁻) performs a nucleophilic attack on the less sterically hindered carbon atom. libretexts.orgmasterorganicchemistry.com However, this compound contains a secondary alkyl group (isopropyl). This allows for the possibility of cleavage through either an S_N_1 or S_N_2 mechanism. libretexts.org
In an S_N_1 pathway, the protonated ether cleaves to form a relatively stable secondary carbocation (isopropyl cation) and a phenol (in this case, 5-hydroxy-2-nitrophenol). This pathway is favored when the resulting carbocation is stable. libretexts.org The carbocation is then rapidly attacked by the halide ion to form an alkyl halide (2-halopropane).
Alternatively, an S_N_2 mechanism would involve the direct attack of the halide nucleophile on the secondary carbon of the isopropyl group, displacing the nitrophenol moiety. libretexts.org The choice between S_N_1 and S_N_2 for secondary ethers is often nuanced and can result in a mixture of pathways. masterorganicchemistry.com
Beyond chemical methods, enzymatic cleavage of alkyl aryl ethers has been observed. Extracellular peroxygenases from certain fungi can catalyze the H₂O₂-dependent cleavage of various ethers, including those with complex structures. nih.gov This process involves the oxidation of the ether, leading to the formation of an alcohol and a corresponding carbonyl compound. nih.gov For this compound, this would theoretically yield 5-hydroxy-2-nitrophenol and acetone (B3395972).
| Reagent/Condition | Primary Mechanism | Expected Products |
|---|---|---|
| Concentrated HI (excess) | SN1 / SN2 | 5-hydroxy-2-nitrophenol and 2-iodopropane |
| Concentrated HBr (excess) | SN1 / SN2 | 5-hydroxy-2-nitrophenol and 2-bromopropane |
| Fungal Peroxygenase + H2O2 | Oxidative Cleavage | 5-hydroxy-2-nitrophenol and Acetone |
Influence of the Isopropoxy Group on Aromatic Reactivity
The reactivity of the benzene ring in this compound is governed by the cumulative electronic effects of its three substituents: the hydroxyl (-OH), the nitro (-NO₂), and the isopropoxy (-O-iPr) groups. Both the hydroxyl and isopropoxy groups are classified as activating groups, meaning they increase the electron density of the aromatic ring and make it more susceptible to electrophilic attack. google.com This activation occurs primarily through a strong positive mesomeric effect (+M), where the lone pairs of electrons on the oxygen atoms are donated to the ring system. Conversely, the nitro group is a powerful deactivating group due to its strong negative inductive (-I) and negative mesomeric (-M) effects, which withdraw electron density from the ring.
The isopropoxy group, like other alkoxy groups, is a strong ortho-, para-director in electrophilic aromatic substitution reactions. google.comgoogleapis.com Similarly, the hydroxyl group is also a potent ortho-, para-director. The nitro group, being a deactivator, directs incoming electrophiles to the meta position relative to itself. In this compound, the directing effects of the activating -OH and -O-iPr groups dominate.
The available positions for substitution on the ring are C3, C4, and C6.
Position C4: This position is para to the isopropoxy group and ortho to the hydroxyl group, making it highly activated.
Position C6: This position is ortho to the isopropoxy group, also an activated site. However, it may be subject to some steric hindrance from the bulky isopropyl substituent.
Position C3: This position is meta to the strongly activating hydroxyl and isopropoxy groups but ortho to the deactivating nitro group, making it the least favored site for electrophilic attack.
Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions.
The isopropoxy group also influences the acidity of the phenolic proton. The acidity of phenols is enhanced by electron-withdrawing groups and diminished by electron-donating groups. stackexchange.com The nitro group at the ortho position significantly increases the acidity of the phenol through its powerful -I and -M effects, which stabilize the resulting phenoxide anion. The isopropoxy group at the meta position to the hydroxyl group exerts a weak electron-withdrawing inductive effect (-I) and a weak electron-donating mesomeric effect (+M). Because the +M effect operates primarily at the ortho and para positions, its influence from the meta position is negligible. Thus, the primary electronic influence of the meta-isopropoxy group on acidity is a weak -I effect, which would slightly increase the acidity compared to a non-substituted equivalent, though its effect is minor compared to the ortho-nitro group.
| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M/-M) | Directing Influence |
|---|---|---|---|---|
| -OH | 1 | Weakly Withdrawing | Strongly Donating (+M) | Ortho, Para |
| -NO2 | 2 | Strongly Withdrawing | Strongly Withdrawing (-M) | Meta |
| -O-CH(CH3)2 | 5 | Weakly Withdrawing | Strongly Donating (+M) | Ortho, Para |
Applications in Chemical Sciences and Materials Chemistry Non Biological, Non Clinical
5-Isopropoxy-2-nitrophenol as a Synthetic Building Block
The strategic placement of reactive functional groups on the aromatic ring of this compound makes it a promising precursor for the synthesis of more complex molecules, dyes, and functional materials.
Precursor in Organic Synthesis of Complex Molecules
In the realm of organic synthesis, nitrophenols are recognized as important intermediates. The nitro group can be readily reduced to an amino group, which then allows for a wide array of subsequent chemical transformations, including diazotization and the formation of amides or Schiff bases. The hydroxyl group can be alkylated, acylated, or used in condensation reactions. The isopropoxy group, being relatively stable, primarily influences the solubility and electronic properties of the molecule and its derivatives.
While specific examples detailing the use of this compound in the synthesis of highly complex molecules are not extensively documented in publicly available literature, its structural motifs are found in various pharmacologically and industrially relevant compounds. The general reactivity of alkoxy-substituted nitrophenols suggests its potential as a starting material for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. For instance, the reduction of the nitro group to an amine, followed by reaction with a suitable dielectrophile, could lead to the formation of benzoxazoles or other fused heterocyclic systems.
Table 1: Potential Synthetic Transformations of this compound
| Starting Material | Reagents and Conditions | Product Type | Potential Application of Product |
| This compound | 1. SnCl₂, HCl 2. Acetic anhydride | N-acetylated aminophenol | Pharmaceutical intermediate |
| This compound | 1. H₂, Pd/C 2. NaNO₂, HCl 3. Phenol (B47542) | Azo-coupled compound | Dye or pH indicator |
| This compound | 1. H₂, Pd/C 2. Phosgene or equivalent | Isocyanate derivative | Monomer for polyurethanes |
Note: This table represents potential synthetic pathways based on the known reactivity of related nitrophenol compounds.
Role in the Synthesis of Dyes and Pigments
A significant application of aromatic nitro and amino compounds is in the synthesis of azo dyes. The general procedure involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. Following the reduction of its nitro group, the resulting 5-isopropoxy-2-aminophenol can serve as a diazo component. Alternatively, this compound itself can act as a coupling component, with the hydroxyl and isopropoxy groups activating the ring for electrophilic substitution.
A study on the synthesis of monoazo disperse dyes derived from the structurally similar 2-Methoxy-5-nitroaniline highlights the utility of such compounds. In this research, the amino group was diazotized and coupled with various naphthol and aminobenzene derivatives to produce a range of dyes with different colors and spectral properties scialert.net. By analogy, 5-isopropoxy-2-aminophenol (obtained from the reduction of this compound) would be expected to undergo similar reactions to produce a variety of azo dyes. The isopropoxy group would likely impart increased solubility in organic solvents and potentially influence the lightfastness and dyeing properties of the resulting colorants. A general scheme for the synthesis of azo dyes often involves the reaction of a diazonium salt with a coupling component like a phenol or an aniline derivative psiberg.comnih.govresearchgate.net.
Table 2: Predicted Color of Azo Dyes Derived from 5-Isopropoxy-2-aminophenol
| Diazo Component | Coupling Component | Predicted Color |
| 5-Isopropoxy-2-aminophenol | Phenol | Yellow-Orange |
| 5-Isopropoxy-2-aminophenol | N,N-Dimethylaniline | Orange-Red |
| 5-Isopropoxy-2-aminophenol | 2-Naphthol | Red-Violet |
Note: The predicted colors are based on the general principles of azo dye chemistry and the electronic effects of the substituents.
Development of Functional Materials and Photochromic Compounds
The development of functional materials, including those with photochromic properties, often relies on the incorporation of specific molecular scaffolds that can undergo reversible changes upon exposure to light. While there is no direct literature linking this compound to photochromic materials, related structures are of interest in this field. For example, some indigo derivatives have been studied for their photochromic behavior beilstein-journals.org.
The nitro group in this compound could potentially be utilized in the design of photoactive molecules. For instance, it could be part of a donor-pi-acceptor system, where the nitro group acts as the electron acceptor. Such systems are fundamental to the design of nonlinear optical materials and other functional organic materials. Further chemical modifications of the phenol ring could lead to the creation of novel photochromic systems.
Role in Catalysis
The potential for this compound and its derivatives to be used in catalysis lies in their ability to act as ligands for metal catalysts or as organocatalysts themselves.
Design of Ligands for Metal-Catalyzed Reactions
The hydroxyl and nitro groups of this compound, or the amino group after reduction, can act as coordination sites for metal ions. This allows for the design of ligands for various metal-catalyzed reactions. The electronic properties of the ligand, influenced by the isopropoxy and nitro/amino groups, can tune the reactivity of the metal center.
While specific research on ligands derived from this compound is scarce, the broader class of nitrophenol- and aminophenol-based ligands is well-established in coordination chemistry. For example, metal-organic frameworks (MOFs) incorporating nitro-functionalized ligands have been explored for applications in catalysis and adsorption researchgate.net. The nitro group can enhance the Lewis acidity of the metal centers in the MOF. Palladium nanoparticles anchored on Co-MOFs have shown high catalytic efficiency for nitrophenol reduction nih.gov. Similarly, copper-based catalysts have been optimized for nitrophenol reduction and other reactions rsc.org. The design of ligands is crucial for the performance of metal catalysts in various organic transformations google.com.
Environmental Chemical Fate and Degradation Mechanisms of 5 Isopropoxy 2 Nitrophenol
Photochemical Degradation Pathways
Photochemical degradation, driven by the absorption of solar radiation, is a primary mechanism for the transformation of nitrophenolic compounds in the environment, particularly in the atmosphere and surface waters. cdc.gov
Direct Photolysis Mechanisms
Direct photolysis occurs when a molecule absorbs light energy, leading to its decomposition. Nitrophenols absorb light in the solar spectrum, which can initiate their degradation. nih.govrsc.org For 5-Isopropoxy-2-nitrophenol, the process would likely be initiated by the excitation of the nitro group and the aromatic ring system upon absorbing UV radiation.
The degradation of nitrophenols via direct photolysis can proceed through several mechanisms. One key pathway for ortho-nitrophenols involves an intramolecular hydrogen transfer from the phenolic hydroxyl group to the adjacent nitro group, leading to the formation of nitrous acid (HONO) in the gas phase. rsc.orgresearchgate.net This process is a significant source of HONO in the atmosphere, which in turn influences atmospheric oxidation capacity. rsc.orgresearchgate.net Another established mechanism is the nitro-nitrite intramolecular rearrangement, which leads to the cleavage of the C-NO2 bond and the release of nitrite (B80452) and nitrate (B79036) ions into aqueous solutions. nih.gov
Photosensitized Reactions and Radical Generation
In complex environmental matrices, photodegradation is often accelerated by photosensitized reactions. These processes involve other chemical species in the environment that absorb light and transfer the energy to the target molecule or generate highly reactive species that attack it.
A primary pathway is the generation of radical species. Upon irradiation, nitrophenols can dissociate, producing hydroxyl radicals (•OH) and nitrogen monoxide (NO) as major products. rsc.org The hydroxyl radical is a powerful, non-selective oxidant that can rapidly degrade organic pollutants. The reaction of 2-nitrophenol (B165410) with •OH radicals in the atmosphere is a known degradation pathway. chemicalbook.com
Furthermore, the presence of natural photosensitizers like humic acids or particulate matter can lead to the formation of other reactive oxygen species (ROS), such as singlet oxygen, which can contribute to the degradation of phenolic compounds.
Chemical Oxidation Processes in Environmental Matrices
Chemical oxidation is a critical degradation pathway for nitrophenols in water and soil, often mediated by highly reactive oxidants.
Advanced Oxidation Processes (AOPs) Mechanisms
Advanced Oxidation Processes (AOPs) are a suite of technologies designed to degrade persistent organic pollutants by generating powerful oxidizing agents, most notably the hydroxyl radical (•OH). nih.govresearchgate.net These processes are considered highly effective for treating wastewater containing nitrophenolic compounds. nih.gov Given its structure, this compound would be susceptible to degradation by AOPs.
The fundamental mechanism of AOPs involves the •OH radical attacking the aromatic ring of the nitrophenol. This can lead to addition (hydroxylation) reactions or hydrogen abstraction, initiating a cascade of oxidative reactions that ultimately break open the aromatic ring. This mineralization process converts the organic compound into simpler, harmless products like carbon dioxide, water, and inorganic ions. researchgate.net
Common AOPs applicable to nitrophenol degradation include:
Fenton and Photo-Fenton Processes: These use a mixture of hydrogen peroxide (H2O2) and ferrous ions (Fe2+) to generate •OH radicals. The reaction is enhanced by UV light in the photo-Fenton process. chemicalbook.com
Photocatalysis: This process typically uses a semiconductor catalyst, such as titanium dioxide (TiO2), which, when irradiated with UV light, generates electron-hole pairs that produce •OH radicals from water. nih.gov
Ozonation (O3) and O3/H2O2: Ozone is a strong oxidant that can directly react with nitrophenols or be combined with hydrogen peroxide to produce •OH radicals more efficiently.
| AOP Method | Primary Oxidant(s) | General Mechanism | Reference |
|---|---|---|---|
| Fenton's Reagent | Hydroxyl Radical (•OH) | Fe2+ + H2O2 → Fe3+ + •OH + OH- | chemicalbook.com |
| Photo-Fenton | Hydroxyl Radical (•OH) | Fenton's reaction enhanced by UV light, which also photoreduces Fe3+ back to Fe2+. | researchgate.net |
| UV/H2O2 | Hydroxyl Radical (•OH) | H2O2 + hv → 2 •OH | nih.gov |
| Photocatalysis (e.g., UV/TiO2) | Hydroxyl Radical (•OH), Superoxide Radical (O2•-) | A semiconductor catalyst absorbs UV light, generating electron-hole pairs that react with water and oxygen to form radicals. | nih.gov |
| Ozonation | Ozone (O3), Hydroxyl Radical (•OH) | Direct reaction with O3 or decomposition of O3 in water to form •OH. | researchgate.net |
Byproduct Formation and Transformation
The oxidation of nitrophenols proceeds through the formation of various intermediate products before complete mineralization. The initial attack by hydroxyl radicals typically leads to the formation of hydroxylated derivatives. For instance, the oxidation of 2-nitrophenol can produce intermediates such as 3-nitrocatechol and nitrohydroquinone. chemicalbook.com Similarly, the direct photolysis of nitrophenols can yield intermediates like nitrocatechol and catechol. nih.gov
Further oxidation leads to the cleavage of the aromatic ring, forming short-chain carboxylic acids. While specific byproducts for this compound have not been documented, it is plausible that its degradation would follow a similar pathway, initially forming hydroxylated and de-alkylated intermediates, followed by ring-opening to produce aliphatic acids, and eventually CO2 and water. The formation of more complex, polymeric products through radical coupling reactions, potentially leading to nitrated biphenyls or diphenyl ethers, can occur, especially at low oxidant concentrations or in the presence of manganese oxides in soil, but this is less common during efficient AOP treatment. cdc.gov
| Parent Compound | Degradation Process | Identified Intermediates | Reference |
|---|---|---|---|
| 2-Nitrophenol | Direct Photolysis | Nitrocatechol, Catechol, Nitrite/Nitrate ions | nih.gov |
| 2-Nitrophenol | Fenton Oxidation | Nitrohydroquinone, 3-Nitrocatechol | chemicalbook.com |
| 4-Nitrophenol | Biodegradation | Hydroquinone (B1673460), 1,2,4-Benzenetriol (B23740), 4-Nitrocatechol | nih.govresearchgate.net |
| Various Nitrophenols | Biodegradation | Benzoquinone, Maleylacetate, Hydroquinone | frontiersin.org |
Chemical Aspects of Biodegradation Mechanisms
Biodegradation is a key process for the removal of nitrophenols from soil and water environments. cdc.govllojibwe.org Microorganisms have evolved specific enzymatic pathways to utilize these compounds as sources of carbon and nitrogen. researchgate.net The degradation of this compound would depend on microbial enzymes capable of acting on its substituted aromatic structure. Two primary initial pathways for nitrophenol biodegradation have been identified. frontiersin.org
Oxidative Pathway (Denitrification): This pathway involves the initial removal of the nitro group as nitrite (NO2-). This is typically catalyzed by a monooxygenase enzyme, which hydroxylates the ring and displaces the nitro group. For p-nitrophenol, this leads to the formation of hydroquinone or 4-nitrocatechol. nih.govfrontiersin.org These intermediates are then funneled into central metabolic pathways after enzymatic ring cleavage. This is a common aerobic degradation mechanism. researchgate.netnih.gov
Reductive Pathway: Under anaerobic or anoxic conditions, the primary attack is often the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino group (-NH2). The resulting aminophenol is generally less toxic and more amenable to further degradation and ring cleavage.
The specific pathway utilized depends on the microbial species and the environmental conditions (e.g., presence or absence of oxygen). For example, Gram-positive bacteria often degrade nitrophenols via a 1,2,4-benzenetriol pathway, whereas Gram-negative bacteria frequently use a hydroquinone pathway. nih.gov The presence of the isopropoxy group on this compound may influence the rate and feasibility of these enzymatic attacks due to steric hindrance or electronic effects, potentially requiring specialized microbial consortia for efficient degradation.
| Pathway | Key Initial Step | Typical Intermediate(s) | Environmental Condition | Reference |
|---|---|---|---|---|
| Hydroquinone Pathway (Oxidative) | Monooxygenase removes -NO2 group as nitrite. | Hydroquinone, Benzoquinone | Aerobic | nih.govfrontiersin.org |
| Hydroxyquinol Pathway (Oxidative) | Monooxygenase hydroxylates the ring, then removes the -NO2 group. | 4-Nitrocatechol, 1,2,4-Benzenetriol | Aerobic | frontiersin.orgnih.gov |
| Reductive Pathway | Nitroreductase reduces -NO2 to -NH2. | Aminophenol | Anaerobic/Anoxic | researchgate.net |
Enzymatic Pathways for Nitro Group and Ether Cleavage
The biodegradation of this compound is initiated by enzymatic attacks targeting its two primary functional moieties: the nitro group and the isopropoxy ether linkage. The sequence and specific enzymes involved can vary depending on the microbial species and environmental conditions.
One probable primary step in the aerobic degradation of this compound is the enzymatic cleavage of the ether bond. This is supported by studies on similar alkoxy-substituted nitroaromatic compounds, such as 4-nitroanisole, where O-dealkylation is the initial reaction. This O-deisopropylation is likely catalyzed by a monooxygenase enzyme system, such as a cytochrome P450 monooxygenase. The proposed mechanism involves the hydroxylation of the carbon atom of the isopropoxy group that is attached to the ether oxygen. This creates an unstable hemiacetal intermediate, which then spontaneously cleaves to yield 2-nitro-5-hydroxyphenol (also known as 2-nitrohydroquinone) and acetone (B3395972).
Alternatively, or concurrently, the nitro group can be targeted by nitroreductase enzymes. This reductive pathway is common for many nitroaromatic compounds. The six-electron reduction of the nitro group proceeds through highly reactive intermediates, including a nitroso derivative and a hydroxylamino derivative, ultimately forming 5-isopropoxy-2-aminophenol. These intermediates are often not accumulated in significant concentrations due to their reactivity.
Following the initial cleavage of the isopropoxy group, the resulting 2-nitrohydroquinone can be further degraded. Monooxygenase or dioxygenase enzymes can hydroxylate the aromatic ring, leading to the formation of intermediates like 1,2,4-benzenetriol. Subsequent enzymatic reactions then lead to the cleavage of the aromatic ring, a critical step in the complete mineralization of the compound.
The table below summarizes the key enzymatic reactions and the enzymes potentially involved in the initial degradation steps of this compound.
| Reaction Type | Target Group | Proposed Enzyme(s) | Initial Product(s) |
| O-Deisopropylation | Isopropoxy Ether | Cytochrome P450 Monooxygenase | 2-Nitro-5-hydroxyphenol, Acetone |
| Nitro Group Reduction | Nitro | Nitroreductase | 5-Isopropoxy-2-aminophenol |
| Aromatic Ring Hydroxylation | Aromatic Ring | Monooxygenase, Dioxygenase | 1,2,4-Benzenetriol (from 2-nitrohydroquinone) |
Identification of Chemical Intermediates in Biodegradation
The elucidation of biodegradation pathways relies heavily on the identification of transient chemical intermediates. For this compound, a combination of deductive reasoning based on analogous compounds and analytical studies of microbial cultures can reveal the key metabolic products.
Following the initial O-deisopropylation, 2-nitro-5-hydroxyphenol and acetone are expected primary intermediates. The presence of 2-nitro-5-hydroxyphenol would strongly indicate that ether cleavage is a primary degradation route. Further metabolism of this intermediate would likely proceed through hydroxylation to form 1,2,4-benzenetriol , which is a common intermediate in the degradation of many aromatic compounds, leading to ring fission.
The fate of the isopropoxy group, liberated as acetone or potentially isopropanol (B130326), is also a critical aspect of the degradation pathway. Studies on the microbial degradation of diisopropyl ether have identified 2-propanol (isopropanol) , acetone , and acetate as key intermediates. This suggests that acetone can be further metabolized, potentially through conversion to isopropanol and subsequent oxidation to acetate, which can then enter central metabolic pathways like the citric acid cycle.
If the initial enzymatic attack is on the nitro group, 5-isopropoxy-2-aminophenol would be the primary intermediate. This aminophenol could then undergo further degradation, which might involve the cleavage of the ether bond or hydroxylation of the aromatic ring.
The following table outlines the probable chemical intermediates formed during the biodegradation of this compound, categorized by the initial degradation pathway.
| Initial Pathway | Primary Intermediates | Subsequent Intermediates |
| Ether Cleavage | 2-Nitro-5-hydroxyphenol | 1,2,4-Benzenetriol |
| Acetone | 2-Propanol, Acetate | |
| Nitro Group Reduction | 5-Isopropoxy-2-aminophenol | Further hydroxylated and/or dealkylated aminophenols |
It is important to note that the actual intermediates and their concentrations can be influenced by the specific microorganisms involved and the prevailing environmental conditions. Comprehensive metabolic studies are necessary to definitively identify and quantify these transient compounds and fully elucidate the complex degradation network of this compound.
Advanced Analytical Methodologies for 5 Isopropoxy 2 Nitrophenol
Chromatographic and Spectrometric Quantification
Chromatographic techniques coupled with mass spectrometry are the cornerstone for the selective and sensitive analysis of nitrophenolic compounds. These methods offer high resolution and specificity, allowing for the unambiguous identification and quantification of target analytes even in complex mixtures.
Development of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Methods
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely adopted technique for the analysis of polar and non-volatile compounds like nitrophenols. researchgate.netresearchgate.net The development of an HPLC-MS/MS method for 5-Isopropoxy-2-nitrophenol would involve the optimization of several key parameters to achieve the desired sensitivity and selectivity.
Research Findings: The separation is typically achieved using a reverse-phase C18 column. scielo.br The mobile phase often consists of a gradient mixture of an aqueous component, commonly water with a small percentage of formic acid to facilitate protonation, and an organic solvent such as methanol (B129727) or acetonitrile. scielo.brnih.gov This setup allows for the efficient separation of phenolic compounds from matrix interferences. nih.gov
For detection, electrospray ionization (ESI) is the most common interface, usually operated in negative ion mode, which is highly effective for phenolic compounds. researchgate.net The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which enhances specificity. In this mode, the precursor ion corresponding to the deprotonated molecule of this compound is selected and then fragmented to produce characteristic product ions. The transition from the precursor ion to a specific product ion is monitored for quantification, while a second transition can be used for confirmation. nih.gov This high specificity minimizes the likelihood of false positives from matrix components. researchgate.net Method validation as per regulatory guidelines ensures the reliability of the results, assessing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. researchgate.net
📊 Example HPLC-MS/MS Parameters for Nitrophenol Analysis
| Parameter | Typical Condition | Purpose |
| Column | C18 Reverse-Phase (e.g., 100 x 4.6 mm, 5 µm) | Separation of analytes based on polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; acidifier improves peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile | Organic component; elutes the analyte from the column. |
| Flow Rate | 0.3 - 0.5 mL/min | Controls the speed of the separation. |
| Injection Volume | 5 - 10 µL | Volume of the sample introduced into the system. |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Generates charged ions from the analyte molecules for MS detection. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies
Gas Chromatography-Mass Spectrometry (GC-MS) is another principal technique for the analysis of organic compounds. However, due to the polar nature and low volatility of nitrophenols, direct analysis by GC is often challenging, leading to poor peak shape and low sensitivity. researchgate.net To overcome these limitations, a derivatization step is essential. nih.gov Derivatization converts the polar hydroxyl group of the phenol (B47542) into a less polar, more volatile, and more thermally stable functional group. nih.gov
Research Findings: The most common derivatization strategy for phenolic compounds is silylation. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are widely used. nih.govresearchgate.net These reagents replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. The reaction is typically performed by heating the sample extract with the derivatizing agent prior to injection into the GC-MS system. researchgate.net
Alkylation is another derivatization approach where an alkyl group is introduced. dphen1.com For instance, methylation using reagents like (trimethylsilyl)diazomethane has been shown to significantly improve the chromatographic behavior of nitrophenols, resulting in sharp peaks and much lower detection limits compared to underivatized analysis. nih.gov The resulting derivatives are then separated on a non-polar capillary column and detected by the mass spectrometer, which provides definitive identification based on their characteristic mass spectra. researchgate.net
📊 Common Derivatization Strategies for Phenols in GC-MS
| Derivatization Type | Reagent Example | Derivative Formed | Advantages |
| Silylation | BSTFA, MSTFA, MTBSTFA | Trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether | Increases volatility and thermal stability; widely applicable. nih.govresearchgate.net |
| Alkylation | (Trimethylsilyl)diazomethane | Methyl ether | Produces stable derivatives, significantly improves peak shape and lowers detection limits. nih.gov |
| Acylation | Acetic Anhydride, Pentafluorobenzoyl Bromide | Acetate or Pentafluorobenzoyl ester | Introduces electrophoric groups, enhancing sensitivity for Electron Capture Detection (ECD). |
Sensing and Detection Technologies
Beyond traditional chromatography, there is growing interest in developing rapid, portable, and cost-effective sensing technologies for the in-field detection of nitrophenols. These methods often rely on electrochemical or optical principles and frequently incorporate nanomaterials to enhance performance.
Electrochemical Sensor Development for Nitrophenols
Electrochemical sensors offer a promising alternative for the detection of nitrophenols due to their high sensitivity, rapid response, simple instrumentation, and low cost. nih.govscispace.com These sensors typically work by measuring the current generated from the electrochemical reduction or oxidation of the nitrophenol at the surface of a modified electrode.
Research Findings: The development of these sensors often involves modifying the surface of a working electrode, such as a glassy carbon electrode (GCE), with materials that catalyze the electrochemical reaction and preconcentrate the analyte. frontiersin.org The electrochemical reduction of the nitro group is the most common detection principle for nitrophenols. Techniques like differential pulse voltammetry (DPV) and cyclic voltammetry (CV) are employed to measure the response. frontiersin.orgrsc.org The peak current in the voltammogram is proportional to the concentration of the nitrophenol. The selectivity and sensitivity of these sensors can be significantly improved by using various modifiers, including metal nanoparticles, metal oxides, and carbon-based nanomaterials. rsc.orgacs.orgnih.gov For example, a sensor fabricated with a composite of reduced graphene oxide and gold nanoparticles has demonstrated low detection limits for 4-nitrophenol. rsc.org
📊 Comparison of Modified Electrodes for Nitrophenol Detection
| Electrode Modifier | Analyte | Detection Limit | Reference |
| Reduced Graphene Oxide/Au Nanoparticle | 4-Nitrophenol | 0.01 µM | rsc.org |
| SrTiO₃/Ag/rGO Composite | 4-Nitrophenol | 0.03 µM | acs.org |
| Cyclodextrin-AuNP-Mesoporous Carbon | p-Nitrophenol | 3.63 µg/mL | rsc.org |
| ZnO/RuO₂ Nanoparticles | 2-Nitrophenol (B165410) | 52.20 pM | nih.govrsc.org |
Optical and Fluorescence-Based Detection Methods
Optical and fluorescence-based methods provide another avenue for the rapid detection of nitrophenols. acs.org These techniques rely on changes in the optical properties (e.g., color or fluorescence intensity) of a sensing material upon interaction with the analyte.
Research Findings: Fluorescence quenching is a common mechanism used for nitrophenol detection. nih.gov In this approach, a fluorescent material (a fluorophore) is chosen whose fluorescence is "turned off" or quenched in the presence of nitrophenols. nih.gov The decrease in fluorescence intensity is proportional to the concentration of the nitrophenol. nih.gov Various materials, including coumarin (B35378) derivatives, curcumin, and metal-organic frameworks (MOFs), have been employed as fluorophores for this purpose. nih.govnih.govrsc.org The quenching can occur through mechanisms such as the Inner Filter Effect (IFE) or Förster Resonance Energy Transfer (FRET), where the absorption spectrum of the nitrophenol overlaps with the emission or excitation spectrum of the fluorophore. nih.gov These methods can be highly sensitive and selective, with some MOF-based sensors achieving detection limits in the nanomolar range for certain nitrophenols. rsc.orgrsc.org
Application of Nanomaterials in Analytical Chemistry
Nanomaterials are integral to modern analytical chemistry, particularly in the development of advanced sensors. tandfonline.comscirp.org Their unique physicochemical properties, such as high surface-area-to-volume ratios, excellent electrical conductivity, and catalytic activity, make them ideal for enhancing the performance of analytical devices. researchgate.net
Research Findings: In the context of nitrophenol analysis, nanomaterials are used extensively to improve both electrochemical and optical sensors. acs.orgnih.gov
Electrochemical Sensors: Carbon-based nanomaterials like carbon nanotubes (CNTs) and graphene are used to modify electrodes, increasing the electroactive surface area and facilitating faster electron transfer kinetics. scispace.com Metal nanoparticles, such as gold (AuNPs) and silver (AgNPs), are incorporated for their catalytic properties, which lower the overpotential required for the electrochemical reduction of the nitro group, thereby improving sensitivity. rsc.orgrsc.orgnih.gov Metal oxide nanoparticles (e.g., ZnO, RuO₂, SrTiO₃) are also employed to create composite materials with synergistic effects that enhance sensor performance. nih.govacs.orgrsc.org
Optical Sensors: Quantum dots and other fluorescent nanomaterials are being explored as highly photostable and sensitive probes for optical detection. acs.org The integration of nanomaterials allows for the creation of more sensitive, selective, and robust analytical methods for the detection of environmental pollutants like this compound. mdpi.com
Future Research Directions and Unexplored Avenues for 5 Isopropoxy 2 Nitrophenol
Novel Synthetic Routes and Sustainable Production
The traditional synthesis of nitrophenols often involves the use of strong acids and organic solvents, which presents environmental and economic challenges. A key area for future research is the development of novel and sustainable synthetic routes for 5-Isopropoxy-2-nitrophenol that align with the principles of green chemistry.
Current methodologies for producing related nitrophenols can be optimized by controlling physical parameters such as temperature, reaction time, and nitric acid concentration to improve yields and selectivity, potentially reducing the need for catalysts and solvents. paspk.org Future investigations should focus on adapting these controlled, catalyst-free methods for the specific synthesis of this compound.
Moreover, exploring the use of solid acid catalysts, such as zeolites, silica-supported sulfuric acid, or heteropolyacids, could offer a more environmentally benign alternative to conventional liquid acid systems. paspk.org These catalysts are often reusable, reduce corrosive waste streams, and can enhance regioselectivity. Research into nanoparticle-based catalysts, which have shown high efficiency in the reduction of nitrophenols, could also be adapted for selective nitration reactions. mdpi.commdpi.comoiccpress.com The development of "green" syntheses using plant-based precursors or biocompatible catalysts represents another promising, albeit challenging, avenue for sustainable production. nih.gov
Advanced Spectroscopic Studies for Dynamic Processes
The photophysical and photochemical behavior of nitrophenols is governed by complex, ultrafast dynamic processes occurring on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. nih.govrsc.org Advanced spectroscopic techniques are essential to unravel these dynamics for this compound and understand how the isopropoxy substituent influences its behavior compared to simpler nitrophenols.
Femtosecond transient absorption (fs-TA) spectroscopy is a powerful tool to track the evolution of electronically excited states. nih.govnih.gov Applying fs-TA to this compound would allow researchers to directly observe processes such as excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitro group, internal conversion, and intersystem crossing to triplet states. nih.govnih.gov Understanding the rates and efficiencies of these pathways is critical, as they dictate the molecule's stability, fluorescence, and photochemical reactivity. nih.govresearchgate.net
Furthermore, femtosecond stimulated Raman spectroscopy (FSRS) can provide time-resolved vibrational information, offering a structural perspective on the dynamic processes. nih.govnsf.gov By probing the vibrational modes of the molecule as it evolves in the excited state, FSRS could reveal how the isopropoxy group affects the charge-transfer character and structural rearrangements that follow photoexcitation.
Deeper Computational Probes into Reaction Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to investigate the reactivity and selectivity of molecules at the electronic level. rjpn.org For this compound, deeper computational probes can predict its behavior in various chemical transformations and guide the design of new applications.
Future research should employ high-level DFT and time-dependent DFT (TD-DFT) calculations to model the potential energy surfaces of the molecule's ground and excited states. nih.govrsc.org Such studies can elucidate the precise mechanisms of photochemical reactions, identify the transition states for different reaction pathways, and explain the influence of the isopropoxy and nitro groups on the molecule's electronic structure. nih.govrsc.org For instance, calculations can determine whether the O-demethylation or aromatic carbon oxidation pathway is more favorable, providing insights into its metabolic or degradation routes. frontiersin.org
Moreover, computational models can probe the selectivity of this compound in reactions such as electrophilic substitution or nucleophilic attack. By calculating parameters like HOMO-LUMO energy gaps, charge distribution, and electrophilicity indices, researchers can predict which sites on the molecule are most reactive. rjpn.org This knowledge is invaluable for designing selective synthetic modifications or understanding its interactions with biological targets or environmental catalysts. researchgate.netchemmethod.com
Emerging Applications in Niche Chemical Fields
The unique electronic properties of the nitroaromatic scaffold suggest that this compound could be a valuable building block in several niche chemical fields. Future research should focus on exploring its potential in advanced therapeutic and sensing applications.
One of the most promising areas is in the development of hypoxia-activated prodrugs for cancer therapy. nih.govnih.gov The nitro group can be enzymatically reduced under the low-oxygen (hypoxic) conditions characteristic of solid tumors, triggering the release of a cytotoxic agent. dntb.gov.uaencyclopedia.pubmdpi.com this compound could serve as a "trigger" component in such a prodrug. The isopropoxy group could be used to fine-tune the molecule's reduction potential and solubility, potentially leading to more effective and selective cancer treatments.
Another emerging application is in the design of fluorescent probes and chemical sensors. mdpi.com The reduction of the nitro group can lead to a dramatic change in fluorescence, a property that can be exploited for imaging hypoxic tissues or detecting specific analytes. mdpi.com Research could focus on derivatizing this compound to create novel sensors where its interaction with a target analyte, or its reduction in a specific biological environment, results in a measurable optical signal. nih.govacs.orgmdpi.com Its potential use in cell-based biosensors, where its toxicity could be measured as an indicator of environmental contamination, is another avenue for exploration. nih.gov
Comprehensive Mechanistic Understanding of Environmental Transformations
Nitrophenols are recognized as environmental pollutants, and understanding their fate and transformation is crucial. cdc.govresearchgate.net Future research must provide a comprehensive mechanistic understanding of how this compound behaves in the environment, including its biodegradation and photodegradation pathways.
Studies on the photocatalytic degradation of nitrophenols have shown that the process is often initiated by hydroxyl radicals, leading to hydroxylation of the aromatic ring and eventual mineralization. researchgate.netfrontiersin.orgresearchgate.net A key research question is how the isopropoxy group on the 5-position affects the rate and mechanism of this process. It may alter the sites of radical attack or lead to different intermediate products compared to unsubstituted nitrophenols. nih.gov
Biodegradation, involving both aerobic and anaerobic microorganisms, is another critical environmental transformation pathway. ethz.chnih.gov Research should aim to identify microbial strains capable of degrading this compound and elucidate the enzymatic pathways involved. This could involve initial reduction of the nitro group or hydroxylation of the ring, and understanding these mechanisms is essential for developing effective bioremediation strategies. researchgate.netethz.ch The atmospheric fate, particularly its potential for long-range transport and photochemical reactions in aerosols, also warrants investigation. cdc.gov
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 5-Isopropoxy-2-nitrophenol?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) to assess purity, referencing standard calibration curves from nitrophenol analogs like 4-nitrophenol . For structural confirmation, employ Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., nitro and isopropoxy peaks) and compare with NIST-subscribed thermodynamic data . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substitution patterns and isopropoxy group integration .
Q. How can researchers safely handle this compound given its structural similarity to toxic nitrophenols?
- Methodological Answer : Follow protocols for nitrophenol derivatives, such as using fume hoods, nitrile gloves, and chemical-resistant lab coats. Refer to the ATSDR toxicological profile for nitrophenols, which highlights risks like dermal absorption and respiratory irritation . Conduct preliminary toxicity screenings (e.g., Ames test for mutagenicity) to establish safety thresholds for lab use .
Q. What synthetic routes are documented for preparing this compound?
- Methodological Answer : A two-step synthesis is typical: (1) Nitration of 2-isopropoxyphenol under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration, and (2) purification via recrystallization in ethanol/water. Compare yields and byproducts with analogous methods for 5-methyl-2-nitrophenol or 4-nitrophenyl ethers . Monitor reaction progress using thin-layer chromatography (TLC) with silica plates and hexane/ethyl acetate eluents.
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?
- Methodological Answer : Replicate solubility tests in standardized solvents (e.g., water, DMSO, ethanol, hexane) at 25°C using gravimetric analysis. Compare results with computational predictions (e.g., COSMO-RS models) and literature data for structurally similar compounds like 4-nitrophenol (solubility: 1.6 g/100 mL in water at 25°C ). Address discrepancies by evaluating crystallinity and potential hydrate formation via X-ray diffraction (XRD) .
Q. What mechanistic insights explain the stability of this compound under acidic vs. alkaline conditions?
- Methodological Answer : Conduct kinetic stability studies by incubating the compound in buffered solutions (pH 2–12) and monitoring degradation via UV-Vis spectroscopy. Nitrophenols are prone to nitro group reduction under acidic conditions, while alkaline hydrolysis may cleave the isopropoxy moiety. Compare degradation pathways with 2-nitrophenol (t½ = 48 hr at pH 7 ) and use high-resolution mass spectrometry (HRMS) to identify breakdown products .
Q. How do substituent effects (e.g., isopropoxy vs. methoxy groups) influence the electronic properties of nitrophenols?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron distribution in this compound vs. analogs like 4-methoxy-2-nitrophenol . Validate computational results with experimental Hammett substituent constants (σ) derived from reaction kinetics (e.g., ester hydrolysis rates). Correlate findings with UV-Vis spectral shifts to quantify electron-withdrawing effects .
Q. What strategies mitigate contradictions in reported environmental persistence data for nitrophenol derivatives?
- Methodological Answer : Standardize OECD 301 biodegradation tests across labs to ensure consistency in microbial inocula and incubation conditions. For this compound, compare half-life data with 2-nitrophenol (aerobic t½ = 20–60 days ) and investigate photodegradation pathways using simulated sunlight reactors. Address variability by quantifying matrix effects (e.g., soil organic content) in environmental fate models .
Data-Driven Research Design
Q. How to design a study evaluating the catalytic reduction of this compound using noble metal nanoparticles?
- Methodological Answer : Use a spectrophotometric assay to track nitro group reduction (absorbance decay at 400 nm) in the presence of Pd or Au nanoparticles. Optimize catalyst loading (e.g., 0.5–2.0 wt%) and pH (6–8) based on prior studies with 4-nitrophenol . Include control experiments with unsubstituted nitrophenols to isolate steric/electronic effects of the isopropoxy group.
Q. What computational tools are suitable for predicting the environmental toxicity of this compound?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., ECOSAR) to estimate acute aquatic toxicity (LC₅₀ for fish/daphnia). Cross-validate predictions with experimental data from Microtox® assays or algal growth inhibition tests. Prioritize metabolites identified in stability studies for toxicity screening to assess cumulative risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
